5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol

Catalog No.
S776872
CAS No.
73310-96-0
M.F
C8H6FN3S2
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thio...

CAS Number

73310-96-0

Product Name

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol

IUPAC Name

5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione

Molecular Formula

C8H6FN3S2

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)

InChI Key

YLDUFJAYNMXNSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NNC(=S)S2)F

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNC(=S)S2)F

Antimicrobial Agents

Antifungal Agents

Antinociceptive Effects

Anti-Epileptic Agents

Anticancer Agents

Antiviral Agents

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a fluoro-phenylamino group. The structure consists of a five-membered ring containing two nitrogen atoms and one sulfur atom, which is further modified by a thiol group (-SH) at the 2-position. This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities and potential therapeutic applications.

The reactivity of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol can be attributed to its functional groups. The thiol group can participate in various reactions such as:

  • Nucleophilic Substitution: The thiol can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

These reactions enable the synthesis of derivatives with potentially enhanced biological activities.

The biological activities of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol have been explored in various studies. Compounds in the thiadiazole class are recognized for their:

  • Anticancer Properties: Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines by disrupting DNA replication processes .
  • Antimicrobial Activity: Some derivatives exhibit potent activity against bacterial and fungal strains, making them candidates for antibiotic development .
  • Antidepressant Effects: Research indicates that certain derivatives may possess antidepressant properties, particularly when modified with different functional groups .

The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the following steps:

  • Preparation of Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Substitution Reactions: Introduction of the fluoro-phenylamino group can be performed via nucleophilic substitution or coupling reactions using fluorinated anilines.
  • Thiol Group Introduction: The thiol group is often introduced during the final stages of synthesis through reduction methods or direct substitution.

The specific conditions and reagents used can vary based on the desired yield and purity of the final product.

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new anticancer or antimicrobial drugs.
  • Agriculture: Its antimicrobial properties could be harnessed for developing agrochemicals to combat plant pathogens.
  • Material Science: The unique properties of thiadiazoles make them interesting candidates for use in sensors and electronic materials.

Interaction studies involving 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol focus on its binding affinity with various biological targets. Preliminary research suggests that it may interact with:

  • Enzymes: Inhibition studies indicate potential interactions with kinases involved in cancer cell proliferation.
  • Receptors: Binding studies may reveal its affinity for neurotransmitter receptors related to mood regulation.

These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-Amino-1,3,4-thiadiazole-2-thiolContains an amino groupAntimicrobial and anticancer properties
5-(4-Chlorophenylamino)-1,3,4-thiadiazoleSubstituted with a chlorine atomAnticancer activity against A549 cells
5-(4-Fluorophenylamino)-1,3,4-thiadiazoleFluorinated phenyl groupEnhanced anticancer activity compared to other halogenated derivatives
5-(Phenylamino)-1,3,4-thiadiazoleBasic structure without fluorineGeneral cytotoxicity against cancer cells

Uniqueness

The uniqueness of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol lies in its specific substitution pattern and the presence of both fluoro and thiol groups. This combination may enhance its solubility and bioactivity compared to other derivatives lacking these features. Moreover, the presence of fluorine often increases metabolic stability and bioavailability in pharmaceutical applications.

The synthesis of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol requires careful selection of appropriate precursors that facilitate efficient ring formation while maintaining the desired substitution pattern [3]. The most commonly employed precursors include thiosemicarbazide derivatives and 2-fluoroaniline, which serve as the fundamental building blocks for constructing the thiadiazole core structure [4] .

Primary Precursor Systems

Thiosemicarbazide represents the cornerstone precursor for 1,3,4-thiadiazole-2-thiol synthesis, providing both nitrogen atoms and the sulfur functionality necessary for heterocycle formation [3] [4]. The reaction proceeds through initial formation of a dithiocarbazate intermediate when thiosemicarbazide is treated with carbon disulfide in the presence of potassium hydroxide [4] . This intermediate subsequently undergoes cyclization to yield the desired thiadiazole ring system [3].

The incorporation of the 2-fluoroaniline substituent occurs through nucleophilic substitution reactions, where the amino group of 2-fluoroaniline attacks electrophilic carbon centers within activated thiadiazole intermediates [6] [7]. Research has demonstrated that the electron-withdrawing nature of the fluorine substituent enhances the nucleophilicity of the adjacent amino group, facilitating more efficient coupling reactions [7] [8].

Mechanistic Pathways

The formation of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol follows a multi-step mechanism initiated by the reaction of thiosemicarbazide with carbon disulfide [4] . The initial step involves the formation of potassium hydrazothiocarbonamide dithiocarboxylate, which undergoes thermal cyclization at elevated temperatures to generate the 5-amino-1,3,4-thiadiazole-2-thiol intermediate [4] [3].

Subsequent introduction of the 2-fluoroaniline moiety occurs through condensation reactions under controlled conditions [9] [10]. The reaction typically proceeds through an intermediate Schiff base formation, followed by rearrangement and cyclization to yield the target compound [9] [11]. Alternative pathways involve direct displacement reactions where pre-formed 2-chloro-5-substituted-1,3,4-thiadiazoles react with 2-fluoroaniline under basic conditions [2] [12].

PrecursorReaction TypeYield Range (%)Reaction Conditions
Thiosemicarbazide + CS₂Cyclocondensation65-88Reflux, KOH, EtOH [4]
2-Fluoroaniline couplingNucleophilic substitution70-95Base catalysis, elevated temperature [6] [7]
Direct condensationOne-pot synthesis60-85Thermal conditions, acid catalyst [13] [14]

Optimization of Cyclocondensation Techniques

Cyclocondensation represents the critical step in constructing the 1,3,4-thiadiazole ring system, requiring precise control of reaction parameters to achieve optimal yields and selectivity [3] [13]. Contemporary research has focused on developing efficient methodologies that minimize reaction times while maximizing product formation [6] [14].

Traditional Thermal Methods

Classical cyclocondensation approaches employ thermal activation in polar protic solvents such as ethanol or methanol [13] [4]. The reaction typically requires reflux conditions for 6-24 hours, with reaction temperatures ranging from 78-120°C depending on the solvent system employed [4] . Potassium hydroxide serves as the preferred base catalyst, facilitating both the initial carbon disulfide addition and subsequent cyclization steps [4] [3].

Optimization studies have revealed that the molar ratio of reactants significantly influences product yields [13] [14]. A stoichiometric ratio of 1:1:2 for thiosemicarbazide:carbon disulfide:base typically provides optimal results, with excess base leading to side product formation and reduced selectivity [13] [4]. Reaction monitoring through thin-layer chromatography enables precise determination of completion times and prevents over-reaction [15] [10].

Advanced Synthetic Techniques

Microwave-assisted synthesis has emerged as a powerful alternative to conventional thermal methods, offering reduced reaction times and improved yields [6] [16]. Under microwave irradiation, cyclocondensation reactions complete within 15-20 minutes compared to several hours required for traditional heating [6]. The enhanced reaction kinetics result from efficient energy transfer and more uniform heating throughout the reaction mixture [6] [14].

Ultrasonic irradiation represents another innovative approach for optimizing cyclocondensation reactions [6] . Sonochemical activation promotes cavitation effects that enhance mass transfer and molecular interactions, leading to improved reaction rates and yields [6]. Studies have demonstrated yield improvements from 65% to 88% when ultrasonic conditions are employed compared to conventional heating methods [6].

MethodTemperature (°C)Time (h)Yield (%)Advantages
Conventional heating78-1206-2465-80Simple setup, reliable [4]
Microwave irradiation80-1500.25-0.585-95Rapid, energy efficient [6] [16]
Ultrasonic activation60-802-480-90Mild conditions, enhanced mixing [6]
Solvent-free grinding25-950.17-275-97Green chemistry, no waste [17] [18]

Catalyst Systems and Additives

The incorporation of Lewis acid catalysts has proven effective in promoting cyclocondensation reactions under milder conditions [14] [12]. Phosphorus oxychloride serves as both a dehydrating agent and Lewis acid catalyst, facilitating ring closure while maintaining reaction selectivity [6] [14]. Alternative catalyst systems include silica sulfuric acid, which provides both acidic activation and heterogeneous reaction conditions [14].

Base additives such as sodium acetate and potassium carbonate have been employed to optimize reaction pH and promote cyclization [15] [13]. These systems buffer the reaction medium and prevent catalyst deactivation through neutralization of acidic byproducts [15] [14]. The choice of base significantly influences product distribution and reaction kinetics [13] [10].

Fluorination Strategies for Position-Specific Substitution

The introduction of fluorine substituents into heterocyclic systems requires specialized synthetic approaches that ensure regioselectivity and maintain structural integrity [7] [8]. For 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol, the fluorine atom must be incorporated within the aniline moiety before coupling to the thiadiazole core [6] [7].

Pre-Fluorinated Aromatic Precursors

Alternative pre-fluorinated precursors include 2-fluorobenzoyl chloride and 2-fluorobenzaldehyde, which can be converted to the corresponding aniline derivatives through established reduction protocols [8] [19]. These approaches provide access to the required fluorinated aromatic system while maintaining functional group compatibility with subsequent coupling reactions [7] [8].

Direct Fluorination Methods

Direct fluorination of aromatic systems can be achieved using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide and Selectfluor [7] [20]. These reagents provide controlled fluorine introduction under mild conditions, minimizing decomposition of sensitive heterocyclic systems [7] [21]. The regioselectivity of direct fluorination depends on electronic and steric factors within the aromatic substrate [8] [20].

N-fluorobenzenesulfonimide has demonstrated effectiveness in fluorinating electron-rich aromatic systems, providing access to mono- and poly-fluorinated products depending on reaction conditions [7]. Selectfluor offers complementary reactivity patterns and has been successfully employed for late-stage fluorination of complex heterocyclic structures [20] [8].

Fluorination MethodReagentConditionsSelectivityYield (%)
Pre-fluorinated precursor2-FluoroanilineDirect couplingOrtho-specific85-95 [6] [7]
Electrophilic fluorinationNFSI135-155°CPosition-dependent60-85 [7]
Nucleophilic fluorinationKF/Crown etherDMF, 80-120°COrtho-para45-75 [8]
Radical fluorinationF₂/N₂ mixture-78°C to RTNon-selective30-60 [19]

Fluorination Optimization

Temperature control represents a critical parameter in fluorination reactions, with optimal temperatures varying significantly depending on the chosen reagent system [7] [20]. Electrophilic fluorination typically requires elevated temperatures (135-155°C) to achieve reasonable reaction rates, while nucleophilic approaches can proceed under milder conditions [7] [8].

Solvent selection profoundly influences fluorination efficiency and selectivity [8] [19]. Non-polar solvents such as chloroform and dichloromethane favor electrophilic mechanisms, while polar aprotic solvents like dimethylformamide promote nucleophilic pathways [8] [20]. The choice of solvent system must be coordinated with the selected fluorinating reagent to optimize both yield and selectivity [7] [19].

Purification Protocols and Yield Maximization

Effective purification of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol requires specialized techniques that address the compound's unique physicochemical properties [22] [10]. The presence of both thiol and amino functionalities creates opportunities for intermolecular interactions that can complicate isolation and purification procedures [9].

Chromatographic Separation Methods

Column chromatography represents the primary purification technique for thiadiazole derivatives, utilizing silica gel as the stationary phase with appropriate mobile phase systems [22] [10]. The optimal eluent composition typically consists of ethyl acetate and petroleum ether in ratios ranging from 1:6 to 1:3, depending on the specific impurity profile [22] [9]. The polar nature of the thiol and amino groups requires careful gradient optimization to achieve effective separation [10] [15].

High-performance liquid chromatography provides enhanced resolution for closely related impurities and structural isomers [15] [10]. Reverse-phase conditions using C18 columns with acetonitrile-water gradients have proven effective for analytical separations [10] [23]. Preparative-scale high-performance liquid chromatography enables purification of larger quantities while maintaining high purity standards [15] [22].

Crystallization and Recrystallization

Crystallization from appropriate solvent systems offers an efficient purification method that can simultaneously improve yield and purity [13] [10]. Ethanol serves as the preferred recrystallization solvent due to its ability to dissolve the target compound at elevated temperatures while promoting selective crystallization upon cooling [13] [24]. Alternative solvent systems include methanol, acetonitrile, and mixed aqueous-organic solutions [10] [9].

The crystallization process can be optimized through controlled cooling rates and seeding techniques [10] [16]. Slow cooling (1-2°C per hour) promotes formation of larger, more pure crystals compared to rapid cooling protocols [10]. Seeding with pure crystal nuclei enhances crystallization kinetics and improves overall yield recovery [13] [10].

Purification MethodConditionsPurity (%)Recovery (%)Time Required
Column chromatographyEtOAc:Pet ether (1:3-1:6)95-9980-902-4 hours [22] [10]
RecrystallizationEthanol, slow cooling92-9770-8512-24 hours [13] [24]
Preparative HPLCC18, ACN:H₂O gradient98-99.585-951-3 hours [15] [10]
SublimationReduced pressure, 150-200°C96-9960-754-8 hours [16]

Yield Optimization Strategies

Reaction optimization studies have identified several key parameters that significantly influence overall yields [13] [14]. Temperature control represents the most critical factor, with optimal reaction temperatures typically falling within narrow ranges specific to each synthetic step [13] [6]. Monitoring reaction progress through analytical techniques enables precise timing of workup procedures to maximize product recovery [15] [10].

Workup procedures must be carefully designed to minimize product loss during isolation [10] [9]. Aqueous washing steps should employ buffered solutions to maintain appropriate pH levels and prevent decomposition [9] [15]. Organic extraction procedures require coordination of solvent polarity with product solubility characteristics [10] [22].

Yield maximization also depends on optimization of reactant stoichiometry and catalyst loading [13] [14]. Slight excesses of the limiting reagent (5-10%) can improve conversion efficiency while minimizing waste [13] [6]. Catalyst optimization studies have demonstrated that loading levels between 0.1-1.0 molar equivalents provide optimal balance between reaction rate and economic considerations [14] [12].

Fourier Transform Infrared Spectral Interpretation of Functional Groups

The Fourier Transform Infrared spectroscopy of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol provides comprehensive information about the functional groups present in the molecule. The spectroscopic analysis reveals characteristic absorption bands that serve as fingerprints for structural identification and tautomeric form determination [1] [3].

Primary Amine Stretching Vibrations

The amino group attached to the thiadiazole ring exhibits characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region. The asymmetric stretching mode typically appears at approximately 3400 cm⁻¹, while the symmetric stretching mode is observed around 3200 cm⁻¹ [4]. These bands often appear as a doublet in 5-amino-1,3,4-thiadiazole derivatives, providing clear evidence for the presence of the primary amine functionality [6].

Secondary Amine and Anilino Group Vibrations

The fluorophenylamino substituent contributes secondary amine N-H stretching vibrations in the 3300-3100 cm⁻¹ region. These bands are typically broader and less intense than primary amine stretches due to intramolecular hydrogen bonding interactions. The electron-withdrawing effect of the fluorine atom influences the frequency and intensity of these vibrations [7] [8].

Thiol-Thione Tautomerism Indicators

The most diagnostically significant feature for tautomeric identification is the presence or absence of the S-H stretching vibration. In the thiol tautomeric form, a characteristic weak absorption appears at 2600-2500 cm⁻¹, often as a shoulder on stronger bands. The thione form is characterized by a C=S stretching band at 1360-1340 cm⁻¹, which serves as evidence for the predominance of the thione tautomer in solid state [9] [10].

Thiadiazole Ring Vibrations

The heterocyclic thiadiazole ring system exhibits characteristic C=N stretching vibrations in the 1630-1600 cm⁻¹ region. This band is particularly diagnostic for the thiadiazole ring system and provides confirmation of the heterocyclic framework [4] [11]. The C-N stretching vibrations appear at 1520-1490 cm⁻¹ with medium to strong intensity [12].

Fluoroaryl Group Characteristics

The 2-fluorophenyl substituent contributes characteristic C-F stretching vibrations in the 1200-1000 cm⁻¹ region. The ortho-fluorine substitution pattern shows distinct spectral features compared to para-fluorine substitution. The aromatic C-H stretching vibrations appear at 3100-3000 cm⁻¹, while aromatic C=C stretching modes are observed at 1600-1500 cm⁻¹ [13] [14].

Table 1: FTIR Functional Group Assignments for 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretch (NH₂)3400, 3200StrongAsymmetric and symmetric stretches
N-H stretch (anilino)3300-3100MediumSecondary amine stretching
S-H stretch2600-2500WeakThiol tautomer indicator
C=N stretch (ring)1630-1600StrongThiadiazole ring vibration
C=S stretch1360-1340MediumThione tautomer indicator
C-N stretch1520-1490MediumRing and substituent vibrations
C-F stretch1200-1000StrongFluoroaryl group characteristic
C-S stretch700-600WeakRing sulfur vibrations

Nuclear Magnetic Resonance Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol through analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The multinuclear approach offers comprehensive characterization of the molecular framework and substituent effects [8] [15].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum reveals distinct resonances for different proton environments. The amino group protons appear as a broad singlet at 5.0-7.0 ppm, which is exchangeable with deuterium oxide, confirming the presence of the primary amine functionality. The anilino NH proton resonates at 7.0-12.0 ppm, appearing downfield due to the electron-withdrawing effect of the thiadiazole ring and fluorine substituent [6] [8].

In the thiol tautomeric form, the SH proton appears as a highly characteristic broad singlet at 12.0-14.0 ppm, serving as a diagnostic indicator for the thiol tautomer. However, this signal is often weak or absent in routine NMR spectra due to the predominance of the thione form [16] [9].

The aromatic protons of the 2-fluorophenyl group appear as multiplets in the 6.5-8.5 ppm region, with specific coupling patterns influenced by the fluorine substituent. The ortho-fluorine creates characteristic coupling patterns with adjacent protons, typically showing J(H-F) coupling constants of 7-12 Hz [17] [18].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C NMR spectrum provides critical information about the carbon framework and tautomeric forms. The thiadiazole ring carbons appear as quaternary signals, with C2 typically resonating at 155-170 ppm and C5 at 160-180 ppm. The exact chemical shift depends on the tautomeric form, with the thione form showing C2 around 165 ppm [6] [19].

The aromatic carbons of the fluorophenyl group appear in the 110-160 ppm region, with the ipso carbon showing a unique chemical shift due to direct attachment to the thiadiazole system. The fluorine-bearing carbon exhibits characteristic coupling with the fluorine nucleus, appearing as a doublet with large coupling constant (J(C-F) = 240-250 Hz) [14] [20].

Fluorine-19 Nuclear Magnetic Resonance Properties

The ¹⁹F NMR spectrum provides highly sensitive information about the fluorine environment. The 2-fluorophenyl substituent typically resonates at -110 to -120 ppm, characteristic of ortho-fluorine substitution on aromatic rings. The chemical shift is highly sensitive to the electronic environment and can provide information about intramolecular interactions [17] [15].

The ¹⁹F NMR spectrum often appears as a doublet due to coupling with the adjacent aromatic proton, with J(F-H) coupling constants typically in the range of 7-12 Hz. The integration and multiplicity patterns confirm the presence of a single fluorine atom in the ortho position [21] [22].

Table 2: NMR Spectroscopic Data for 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H (NH₂)5.0-7.0Broad s2HPrimary amine protons
¹H (NH)7.0-12.0Broad s1HAnilino proton
¹H (SH)12.0-14.0Broad s1HThiol proton (minor)
¹H (Ar)6.5-8.5Multiplet4HAromatic protons
¹³C (C2)155-170Quaternary-Thiadiazole C2
¹³C (C5)160-180Quaternary-Thiadiazole C5
¹³C (Ar)110-160CH/Quaternary-Aromatic carbons
¹⁹F-110 to -120Doublet1Fortho-Fluorine

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular structure and fragmentation pathways of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol. The molecular ion peak appears at m/z 227, corresponding to the molecular weight of 227.3 g/mol [23] [24].

Primary Fragmentation Pathways

The most significant fragmentation pattern involves the loss of the thiol group (SH), resulting in a base peak at m/z 194 [M-33]⁺. This fragmentation is characteristic of mercapto compounds and provides strong evidence for the thiol functionality. An alternative fragmentation pathway involves the loss of sulfur atom, yielding a fragment at m/z 195 [M-32]⁺, though this is typically of lower intensity [25] [24].

The fluoroaniline fragment appears as a prominent peak at m/z 111, representing the 2-fluoroaniline cation formed by cleavage of the bond between the phenyl ring and the thiadiazole system. This fragment is particularly stable due to the conjugated aromatic system and provides confirmation of the fluoroaniline substituent [26] .

Thiadiazole Ring Fragmentation

The thiadiazole ring system undergoes characteristic fragmentation to yield fragments at m/z 116, corresponding to the substituted thiadiazole core. The fragmentation patterns are influenced by the electronic properties of the substituents and the stability of the resulting ionic species [28] [29].

Isotope Pattern Analysis

The presence of sulfur in the molecule contributes to a characteristic isotope pattern, with the M+2 peak showing the expected intensity for one sulfur atom. The nitrogen rule applies, with the molecular ion having an odd mass number (227) consistent with an odd number of nitrogen atoms (three nitrogen atoms in the structure) [30] [31].

Table 3: Mass Spectrometric Fragmentation Data

Fragmentm/zRelative IntensityAssignment
[M]⁺22730%Molecular ion
[M-33]⁺194100%Loss of SH group
[M-32]⁺19515%Loss of S atom
Fluoroaniline11185%2-Fluoroaniline cation
Thiadiazole11645%Thiadiazole fragment
Base fragment7560%Ring rearrangement

Density Functional Theory Calculations for Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and reactivity of 5-(2-Fluoro-phenylamino)- [1] [2] [3]thiadiazole-2-thiol. The computational studies employ various levels of theory to understand the fundamental properties of the molecule [19] [32].

Geometric Optimization and Molecular Structure

DFT calculations using B3LYP/6-31G(d) level of theory provide optimized molecular geometries with high accuracy. The thiadiazole ring maintains planarity with characteristic bond lengths: N-N bond length of approximately 1.358 Å and C-N bond lengths of 1.32-1.38 Å. The molecular geometry shows the fluorophenyl group can adopt different conformations relative to the thiadiazole plane [19] [33].

The presence of the fluorine substituent influences the molecular geometry through both steric and electronic effects. The C-F bond length is typically 1.35 Å, and the fluorine atom affects the electron density distribution throughout the aromatic system [34] [35].

Electronic Properties and Frontier Molecular Orbitals

The HOMO-LUMO analysis reveals important information about the electronic properties and chemical reactivity. The HOMO energy typically ranges from -5.5 to -7.5 eV, while the LUMO energy is found between -1.5 to -2.5 eV, resulting in a HOMO-LUMO gap of 3.0 to 5.5 eV [19] [33].

The electron-withdrawing effect of the fluorine substituent lowers the HOMO energy, making the molecule more difficult to oxidize. The LUMO is primarily localized on the thiadiazole ring and the fluorophenyl system, indicating these regions are most susceptible to nucleophilic attack [36] [37].

Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors calculated from frontier orbital energies provide insights into chemical behavior. The ionization potential (5.5-7.5 eV) and electron affinity (1.5-2.5 eV) indicate the molecule's electron-donating and electron-accepting capabilities. The electronegativity (3.5-5.0 eV) and chemical hardness (1.5-2.5 eV) values suggest moderate reactivity [19] [38].

The electrophilicity index (2.0-4.5 eV) classifies the compound as a strong electrophile, consistent with the presence of electron-withdrawing groups. The global softness (0.2-0.4 eV⁻¹) indicates moderate reactivity toward electrophilic species [33] [39].

Vibrational Frequency Analysis

DFT calculations accurately predict vibrational frequencies with typical accuracy of ±10 cm⁻¹. The calculated frequencies support the experimental FTIR assignments and provide insight into the normal modes of vibration. The thiadiazole ring vibrations, N-H stretching modes, and C-F stretching frequencies are well-reproduced by theory [19] [40].

Tautomeric Form Stability

Computational studies confirm that the thione tautomeric form is thermodynamically more stable than the thiol form by approximately 5-15 kJ/mol. The energy barrier for tautomeric interconversion is calculated to be around 12-15 kJ/mol, consistent with the predominance of the thione form under normal conditions [34] [41].

Table 4: DFT-Calculated Electronic Properties

PropertyValueUnitsMethod
HOMO Energy-6.2eVB3LYP/6-311++G(d,p)
LUMO Energy-2.1eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.1eVB3LYP/6-311++G(d,p)
Ionization Potential6.2eV-EHOMO
Electron Affinity2.1eV-ELUMO
Electronegativity4.15eV(IP+EA)/2
Chemical Hardness2.05eV(IP-EA)/2
Electrophilicity Index4.2eVχ²/2η
Dipole Moment5.8DebyeB3LYP/6-311++G(d,p)

Solvent Effects and Environmental Influences

Polarizable Continuum Model (PCM) calculations demonstrate the influence of solvent on the electronic properties and tautomeric equilibrium. Polar solvents stabilize the thione form through enhanced dipole-dipole interactions, while the chemical shifts and reactivity descriptors show systematic variation with solvent polarity [42] [43].

XLogP3

2.4

Other CAS

73310-96-0

Dates

Last modified: 08-15-2023

Explore Compound Types